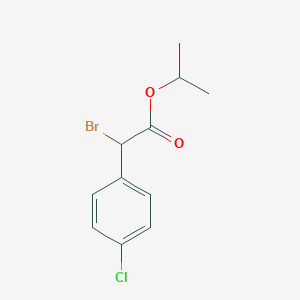
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate, also known as IBPC, is a chemical compound that has gained attention in the field of scientific research. IBPC is a synthetic molecule that is used in various laboratory experiments due to its unique properties.
Wirkmechanismus
The mechanism of action of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate involves the binding of the molecule to the active site of the enzyme, resulting in the inhibition of its activity. Isopropyl 2-bromo-2-(4-chlorophenyl)acetate is a reversible inhibitor, meaning that it can bind and unbind from the enzyme, allowing for the restoration of enzyme activity.
Biochemical and Physiological Effects:
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Isopropyl 2-bromo-2-(4-chlorophenyl)acetate in lab experiments is its specificity for certain enzymes. This allows for the selective inhibition of specific enzymes, which can provide insights into their function. However, one of the limitations of using Isopropyl 2-bromo-2-(4-chlorophenyl)acetate is its potential toxicity. It is important to use caution when handling Isopropyl 2-bromo-2-(4-chlorophenyl)acetate and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on Isopropyl 2-bromo-2-(4-chlorophenyl)acetate. One area of interest is the development of new inhibitors based on the structure of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate. Another area of research is the investigation of the therapeutic potential of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate in the treatment of various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to determine the safety and potential side effects of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate.
Synthesemethoden
The synthesis of Isopropyl 2-bromo-2-(4-chlorophenyl)acetate involves the reaction of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of sodium bicarbonate and hydrobromic acid. The resulting product is a white crystalline powder that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Isopropyl 2-bromo-2-(4-chlorophenyl)acetate has also been found to inhibit the activity of other enzymes such as butyrylcholinesterase and carbonic anhydrase.
Eigenschaften
CAS-Nummer |
103807-49-4 |
|---|---|
Produktname |
Isopropyl 2-bromo-2-(4-chlorophenyl)acetate |
Molekularformel |
C11H12BrClO2 |
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
propan-2-yl 2-bromo-2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C11H12BrClO2/c1-7(2)15-11(14)10(12)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
WJCVJYLHDSGJPP-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)Br |
Kanonische SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)
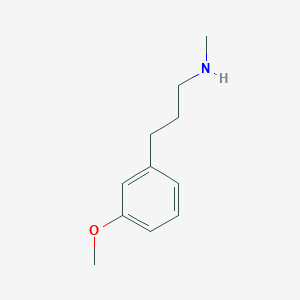
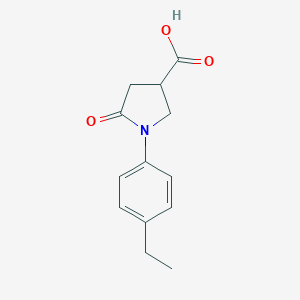
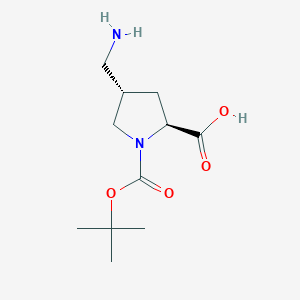

![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)
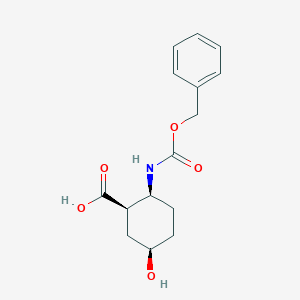

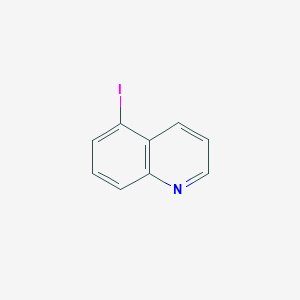
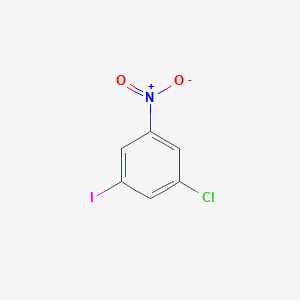
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)